N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide
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Description
Synthesis Analysis
The synthesis of related pyrimidinyl compounds involves regioselective reactions and sometimes unexpected rearrangements. For example, a novel thermal rearrangement was observed during the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, leading to 4-substituted-2-methyl-6H-pyrimido[1,2-a][1,3,5]triazin-6-ones and their ring-opened products. This highlights the complex behavior of pyrimidinyl compounds under thermal conditions and the potential for discovering new pathways and products (Sachdeva, Dolzhenko, & Chui, 2012).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrimidinyl derivatives can be determined through X-ray diffraction and density functional theory (DFT). These methods provide insights into the bond lengths, bond angles, and overall stability of the molecules. For instance, the crystal structure of a related pyrimidinyl compound revealed a tetragonal system with specific geometric parameters, offering a deeper understanding of its molecular configuration (Huang et al., 2020).
Scientific Research Applications
Antioxidant Properties
N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide and its derivatives demonstrate promising antioxidant activities. A study synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant properties using in vitro test systems. The potency of the antioxidant activity was influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, with specific ethyl and butyl fragments leading to increased activity (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Kinetic and Mechanistic Investigations
Kinetic and mechanistic studies have been conducted on the oxidation of N,N-dimethyl-N'-(pyrimidin-2-yl) formamidine by permanganate in an aqueous alkaline medium. The studies provided insights into the oxidation process, the reaction mechanism, and the influence of pH and temperature on the reaction rates (Fawzy & Shaaban, 2014).
Antibacterial and Antifungal Potential
Compounds containing the pyrimidine structure, such as N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide, have been synthesized and shown to have potential antibacterial and antifungal properties. Studies have synthesized and evaluated compounds for their insecticidal and antibacterial potential against specific microorganisms (Deohate & Palaspagar, 2020).
Structural and Spectroscopic Investigations
Comprehensive theoretical and experimental studies have been conducted on the molecular structure, harmonic vibrational frequencies, and spectroscopic properties of pyrimidin-2-yl compounds. These studies have provided insights into the stability, charge delocalization, and intramolecular hydrogen bond analysis of these compounds (Mansour & Ghani, 2013).
properties
IUPAC Name |
N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11(2)6-10-7-8-4-3-5-9-7/h3-6H,1-2H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLENJRVFDEDV-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide |
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